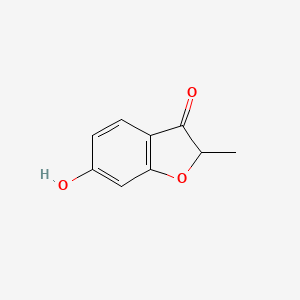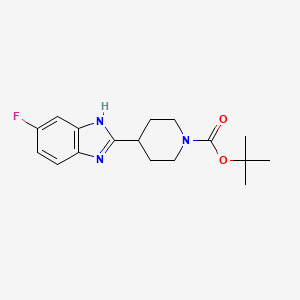
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine is a heterocyclic compound that features both a dioxolane ring and a pyrazole ring attached to a pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine typically involves the formation of the dioxolane and pyrazole rings followed by their attachment to the pyridine core. One common method involves the reaction of a pyridine derivative with a dioxolane precursor under acidic conditions to form the dioxolane ring. Subsequently, the pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and an appropriate aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of partially or fully reduced pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxolane and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-di(1H-pyrazol-3-yl)pyridine: Similar structure but lacks the dioxolane ring.
2-(1,3-dioxolan-2-yl)pyridine: Similar structure but lacks the pyrazole ring.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring but differs in the substituents and overall structure.
Uniqueness
2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine is unique due to the presence of both the dioxolane and pyrazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C11H11N3O2 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
2-(1,3-dioxolan-2-yl)-6-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C11H11N3O2/c1-2-8(9-4-5-12-14-9)13-10(3-1)11-15-6-7-16-11/h1-5,11H,6-7H2,(H,12,14) |
InChI-Schlüssel |
NLHKIINSRLLXAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC=CC(=N2)C3=CC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[(Acetyloxy)methyl]-2-hydroxybut-3-yn-1-yl acetate](/img/structure/B8357321.png)

